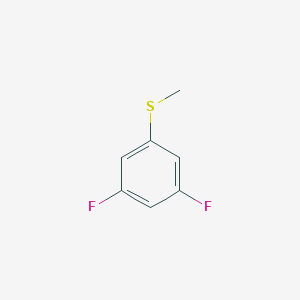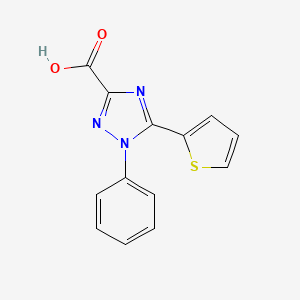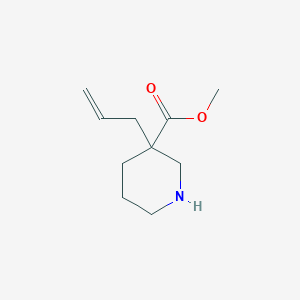
1,3-Difluoro-5-(methylsulfanyl)benzene
描述
1,3-Difluoro-5-(methylsulfanyl)benzene is an organic compound with the molecular formula C₇H₆F₂S. It is characterized by the presence of two fluorine atoms and a methylsulfanyl group attached to a benzene ring.
准备方法
The synthesis of 1,3-Difluoro-5-(methylsulfanyl)benzene can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance . The reaction typically involves the coupling of a boron reagent with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial production methods may vary, but they generally involve similar coupling reactions, optimized for large-scale production. The choice of reagents, catalysts, and reaction conditions can be adjusted to maximize yield and purity.
化学反应分析
1,3-Difluoro-5-(methylsulfanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the benzene ring.
Common reagents used in these reactions include halogenating agents, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1,3-Difluoro-5-(methylsulfanyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in various organic reactions.
Biology: The compound can be used in the development of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings
作用机制
The mechanism by which 1,3-Difluoro-5-(methylsulfanyl)benzene exerts its effects depends on its specific application. In chemical reactions, the presence of fluorine atoms and the methylsulfanyl group can influence the reactivity and selectivity of the compound. These functional groups can interact with molecular targets through various pathways, including electrophilic and nucleophilic substitution reactions.
相似化合物的比较
1,3-Difluoro-5-(methylsulfanyl)benzene can be compared with other similar compounds, such as:
1,3-Difluoro-5-(methylsulfonyl)benzene: This compound has a sulfonyl group instead of a sulfanyl group, which can significantly alter its chemical properties and reactivity.
1,3-Difluoro-5-(methylthio)benzene: Similar to the methylsulfanyl derivative, but with a different sulfur oxidation state, affecting its reactivity and applications.
属性
IUPAC Name |
1,3-difluoro-5-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2S/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXPOXBGHMSQSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2384174.png)
![N-[4-(2-ethylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide](/img/structure/B2384179.png)
![2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2384180.png)

![3-(4-Chlorophenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2384182.png)


![N-{[4-(4-bromophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-methoxybenzamide](/img/structure/B2384186.png)
![1-(2-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2384189.png)
![3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2384191.png)
![N-(2-ethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2384192.png)
![3-(4-bromophenyl)-9-(2-ethoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2384193.png)
![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-[({[3-(trifluoromethyl)benzyl]oxy}amino)methylene]-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2384196.png)

